2',3',5'-Tri-O-acetyladenosine
Overview
Description
Synthesis Analysis
The synthesis of 2',3',5'-Tri-O-acetyladenosine involves selective acetylation of adenosine. A simple and efficient route to N6-acetyl-2',3',5'-tri-O-acetyladenosine was developed based on selective N-deacetylation of pentaacetylated adenosine with methanol at room temperature in the presence of imidazole, achieving a total yield of 80-85% starting from adenosine (Tararov et al., 2011).
Molecular Structure Analysis
The molecular structure of 3'-O-acetyladenosine, a related compound, shows a syn glycosidic conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base, indicating a similar potential structural configuration for 2',3',5'-Tri-O-acetyladenosine. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond (Hall et al., 1970).
Chemical Reactions and Properties
2',3',5'-Tri-O-acetyladenosine reacts with aryl chloroformates to produce protected symmetrical urea derivatives in moderate to high yield. These derivatives can be further deacetylated to obtain unprotected urea derivatives, showcasing the compound's versatility in chemical synthesis (Lyon & Reese, 1978).
Physical Properties Analysis
The physical properties of 2',3',5'-Tri-O-acetyladenosine and its derivatives, such as solubility, melting point, and crystal structure, are influenced by the acetyl groups. For instance, the acetyl and bromine substitutions on nucleosides like 8-bromo-2',3',5'-triacetyl adenosine have been shown to affect molecular conformation and interactions, which may provide insights into the physical properties of 2',3',5'-Tri-O-acetyladenosine (Mande et al., 1992).
Scientific Research Applications
Drug Discovery : This compound plays a significant role in linking reactions essential for drug discovery, lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).
Synthesis of Nucleosides and Nucleotides : It's useful in synthesizing various nucleosides and nucleotides, including adenosine and tetra-O-acetyl--D-ribofuranose (Saneyoshi & Satoh, 1979).
Preparation of Cytokinins : N6-acetyl-2′,3′,5′-tri-O-acetyladenosine serves as a substrate for selective N6-alkylations, aiding in the preparation of various cytokinins (Tararov et al., 2011).
Intermediate in Synthesis : It acts as an intermediate in the synthesis of 6-ureidopurine ribosides, contributing to broader chemical applications (Lyon & Reese, 1978).
Selective C8-Metalation of Purine Nucleosides : The 8-bromo variant of this compound is used in the selective C8-metalation of purine nucleosides, which is a significant process in organic chemistry (Kampert et al., 2018).
Conversion to Other Chemical Forms : It can be converted into 6-chloropurine nucleoside 9 with a 71% yield, showcasing its versatility in chemical transformations (Francom & Robins, 2003).
Photoreactions in Organic Chemistry : This compound is involved in photoreactions with pyrimido[5,4-g]pteridinetetrone N-oxide in acetonitrile, leading to the formation of specific organic compounds (Maki et al., 1993).
Oligonucleotide Synthesis : It is necessary for the insertion in phosphotriester oligonucleotide synthesis (Gregoire & Neilson, 1978).
Conversion to Nucleoside Analogs : The ease of converting 2′,3′,5′-tri-O-acetylinosine to various nucleoside analogs is notable, especially using hexamethylphosphorous triamide and an organic halide (Véliz & Beal, 2000).
Selective Antiviral Activity : N(6)-benzyladenosine, which can be derived from this compound, shows selective antiviral activity against enterovirus 71 (Drenichev et al., 2016).
Study of Hydrogen Bonding Effects : Research on 2',3',5'-Tri-O-acetyladenosine has helped in understanding the effects of hydrogen bonding on UV absorption and resonance Raman scattering intensities (Toyama et al., 2005).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetyladenosine | |
CAS RN |
7387-57-7 | |
Record name | 2',3',5'-Tri-O-acetyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.